![molecular formula C9H7N3OS B14409883 (NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine](/img/structure/B14409883.png)
(NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine typically involves the reaction of 4-phenylthiadiazole-5-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
(NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive agent, exhibiting antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of (NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby disrupting metabolic pathways and exerting its antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-phenylthiadiazole-5-carbaldehyde: A precursor in the synthesis of (NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine.
Thiadiazole derivatives: A broad class of compounds with similar structural features and diverse biological activities.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H7N3OS |
|---|---|
Molekulargewicht |
205.24 g/mol |
IUPAC-Name |
(NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H7N3OS/c13-10-6-8-9(11-12-14-8)7-4-2-1-3-5-7/h1-6,13H/b10-6+ |
InChI-Schlüssel |
OOXKLBANBDAIPJ-UXBLZVDNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)/C=N/O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester](/img/structure/B14409813.png)
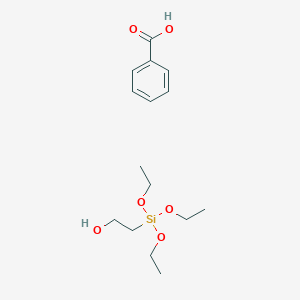
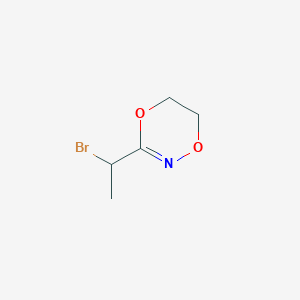
![2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate](/img/structure/B14409838.png)
![2-[(2-dimethylaminoethoxy-dimethyl-silyl)methyl-dimethyl-silyl]oxy-N,N-dimethyl-ethanamine](/img/structure/B14409840.png)
![1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide](/img/structure/B14409841.png)
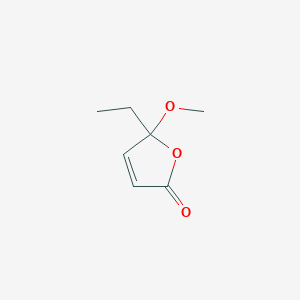
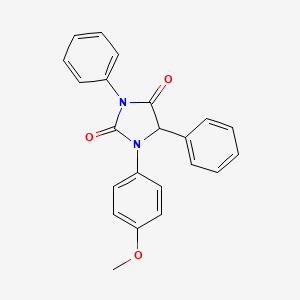
![9-Chloro-4-methyl-8-[(oxan-2-yl)oxy]non-4-enoic acid](/img/structure/B14409860.png)
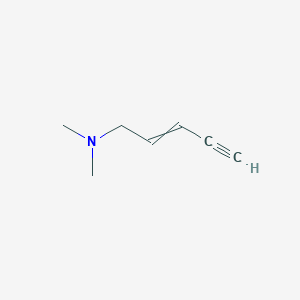
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate](/img/structure/B14409864.png)
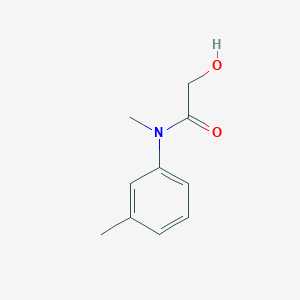

![4-[4-(Difluoromethoxy)phenoxy]aniline](/img/structure/B14409874.png)
